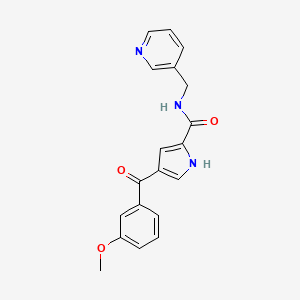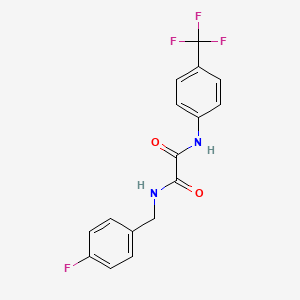![molecular formula C17H17N3OS B2561755 (2-Methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-34-6](/img/structure/B2561755.png)
(2-Methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
One-Pot Synthesis and Material Applications
A study by Volpi et al. (2017) detailed the one-pot synthesis of a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing the efficient synthesis of complex organic molecules that could be useful for the synthesis of compounds related to "(2-Methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone". These compounds exhibited large Stokes' shifts and variable quantum yields, indicating potential applications in material science, particularly in the development of luminescent materials (Volpi et al., 2017).
Structural Analysis and Isomorphism
Rajni Swamy et al. (2013) explored isomorphous structures related to substituted heterocyclic analogs, observing the chlorine-methyl exchange rule. This study provides insights into the structural diversity and potential modifications of compounds like "this compound", offering a foundation for the development of novel derivatives with specific properties (Rajni Swamy et al., 2013).
Formulation Development for Poorly Water-Soluble Compounds
Burton et al. (2012) investigated the formulation development for poorly water-soluble compounds, aiming to improve bioavailability for early toxicology and clinical studies. Although not directly related to "this compound", the methodologies employed in this research could be applicable for enhancing the solubility and in vivo exposure of similar compounds (Burton et al., 2012).
Anti-inflammatory and Analgesic Activity Evaluation
Sondhii et al. (1996) evaluated the anti-inflammatory and analgesic activity of heterocyclic compounds synthesized by the reaction of 4-isothiocyanato-4 methyl-2-pentanone with amines. This study highlights the potential pharmacological applications of structurally similar compounds, suggesting that derivatives of "this compound" might also exhibit bioactive properties (Sondhii et al., 1996).
Catalyst- and Solvent-Free Synthesis
Moreno-Fuquen et al. (2019) developed an efficient, regioselective synthesis approach for a related compound through a microwave-assisted Fries rearrangement, emphasizing the advantages of catalyst- and solvent-free conditions. This technique could be adapted for the environmentally friendly synthesis of "this compound" and its derivatives (Moreno-Fuquen et al., 2019).
Properties
IUPAC Name |
(2-methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13-5-2-3-7-15(13)16(21)20-10-9-19-17(20)22-12-14-6-4-8-18-11-14/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQRYGWQIBXOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561672.png)
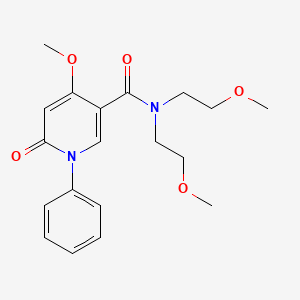
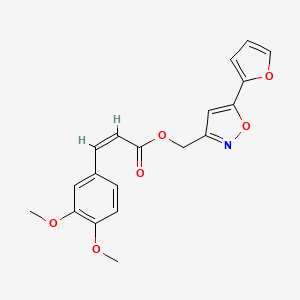
![Methyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2561679.png)

![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde](/img/structure/B2561682.png)



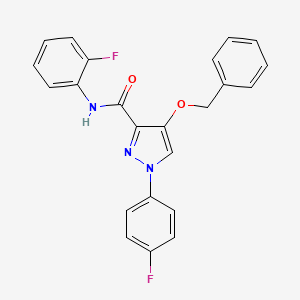
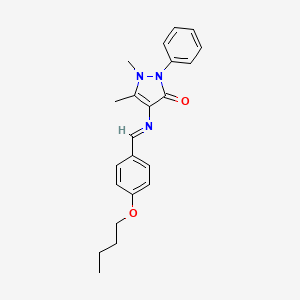
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2561690.png)
